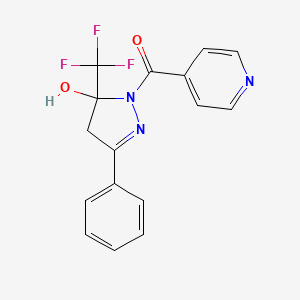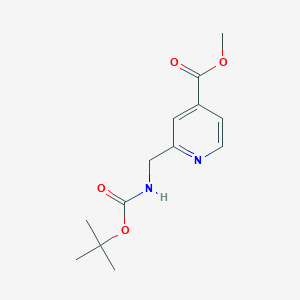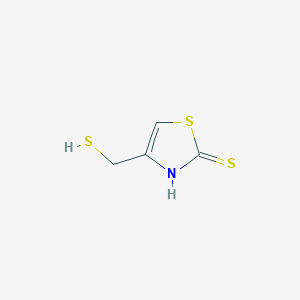
4-(Mercaptomethyl)thiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Mercaptomethyl)thiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. Thiazoles, including this compound, are known for their diverse biological activities and are often utilized in medicinal chemistry due to their potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mercaptomethyl)thiazole-2-thiol typically involves the reaction of thioesters with thiourea under mild conditions. This method is efficient and yields high purity products . Another approach involves the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent reaction .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods, such as the use of thioglycolic acid for thioester deprotection, which provides high yields and is less time-consuming .
化学反应分析
Types of Reactions: 4-(Mercaptomethyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions include disulfides from oxidation and substituted thiazoles from electrophilic substitution .
科学研究应用
4-(Mercaptomethyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(Mercaptomethyl)thiazole-2-thiol involves its interaction with biological targets through its thiol group. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The compound’s ability to form disulfide bonds with protein thiols is a key aspect of its biological activity .
相似化合物的比较
2-Mercapto-4-methylthiazole: Similar in structure but with a methyl group at the 4-position.
Thiazole-2-thiol: Lacks the mercaptomethyl group but shares the thiazole core.
Uniqueness: 4-(Mercaptomethyl)thiazole-2-thiol is unique due to its mercaptomethyl group, which enhances its reactivity and biological activity compared to other thiazole derivatives .
属性
分子式 |
C4H5NS3 |
|---|---|
分子量 |
163.3 g/mol |
IUPAC 名称 |
4-(sulfanylmethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H5NS3/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7) |
InChI 键 |
FSJLWJPKMPIPNW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=S)S1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
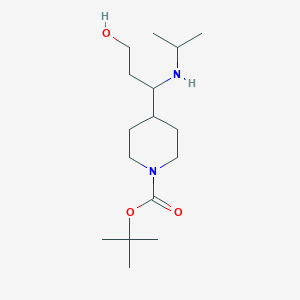
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
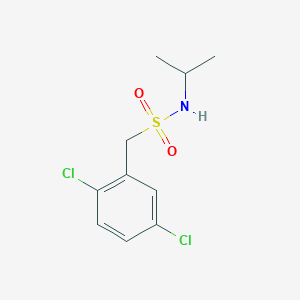
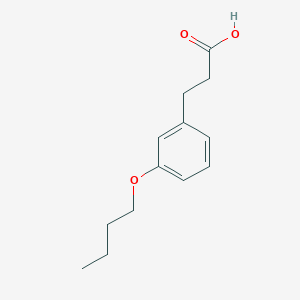
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
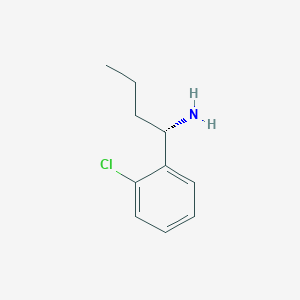
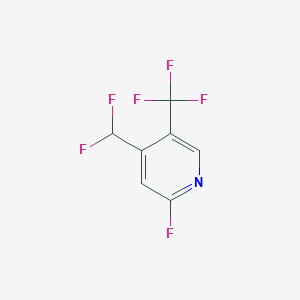
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
